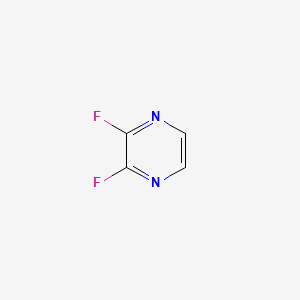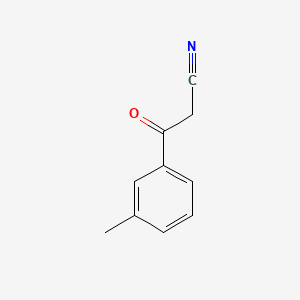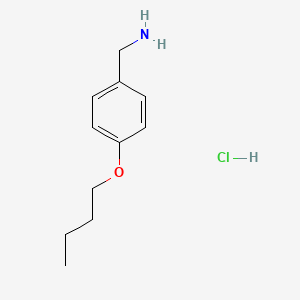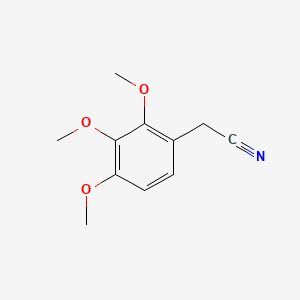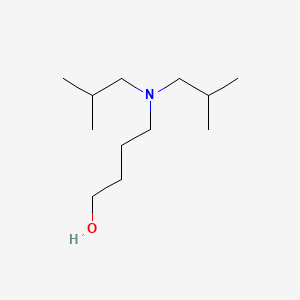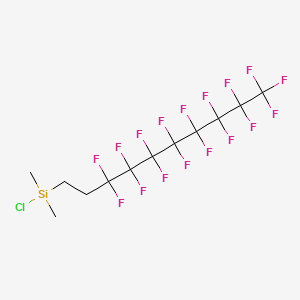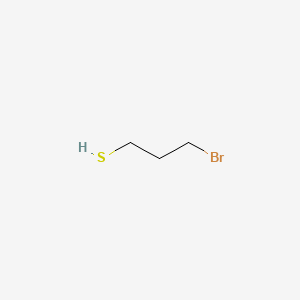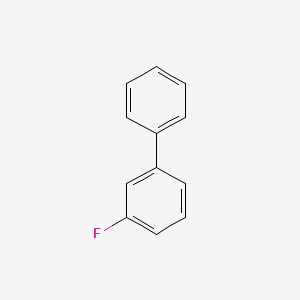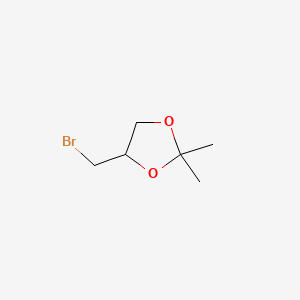
4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane
概要
説明
4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane, otherwise known as BMDM, is an organic compound that has a wide range of applications in scientific research. It is a colorless liquid that is slightly soluble in water and is used in a variety of chemical reactions, including synthesis, catalysis, and organic reactions. BMDM is a versatile compound that can be used for a variety of purposes in the lab.
科学的研究の応用
Synthesis Applications
4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane is utilized in the synthesis of various heterocyclic systems. It is particularly effective in forming compounds like 2-imidazo[1,2-a]pyridin-2-yl-2-propanol and derivatives of 4-hydroxyoxazolidin-2-one (Bogolyubov, Chernysheva, & Semenov, 2004). Additionally, this compound aids in the creation of 1,3-dioxolane-4,5-bis(bromomethyl)-2-phenyl through a process involving benzaldehyde condensation and bromation (Sun Xiao-qiang, 2009).
Polymerization and Material Science
In material science, this compound plays a role in the polymerization of olefins. It is used in catalysts for polymerizing propylene and ethylene, influencing polymer properties like molecular mass distribution and stereospecificity (Rishina, Galashina, Gagieva, Tuskaev, & Kissin, 2011).
Medicinal Chemistry and Drug Development
In medicinal chemistry, derivatives of 1,3-dioxolane, such as those prepared from L-tartaric acid, have shown significant antifungal and antibacterial activities. These chiral derivatives exhibit promising properties for pharmaceutical applications (Begum, Khan, Khan, Imran, Rehman, Umar, Kamil, & Muhammad, 2019).
Environmental and Green Chemistry
In the field of green chemistry, this compound derivatives like solketal have been explored as eco-friendly solvents. Green synthesis approaches using solid acid catalysts have been developed to produce solketal, highlighting its potential as a sustainable solvent alternative (Garcfa, Garcia, & Fraile, 2008).
作用機序
Target of Action
Bromomethyl compounds are generally known to be reactive and can interact with a variety of biological targets, including proteins and nucleic acids .
Mode of Action
Bromomethyl compounds are often used in organic synthesis due to their ability to participate in various reactions . They can act as alkylating agents, introducing a bromomethyl group into a molecule, which can then undergo further reactions .
Biochemical Pathways
It’s worth noting that any compound that acts as an alkylating agent can potentially interfere with a wide range of biochemical pathways, as alkylation can modify the function of proteins and nucleic acids .
Result of Action
As a bromomethyl compound, it could potentially cause alkylation of cellular macromolecules, which could lead to changes in their function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity and stability of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane . .
特性
IUPAC Name |
4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPZKFNSQYCIPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20957628 | |
| Record name | 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36236-76-7 | |
| Record name | 1,3-Dioxalane, 4-(bromomethyl)-2,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036236767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
